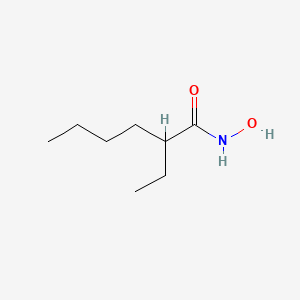![molecular formula C10H13NS B13252368 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13252368.png)
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane is a spirocyclic compound that features a thiophene ring fused to an azaspiro[3.3]heptane core. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)-2-azaspiro[3One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, which are then reduced to yield the desired azaspiro[3.3]heptane structure . The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize automated flow reactors and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azaspiro[3.3]heptane core can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides are used under mild conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Halogenated thiophenes and acylated derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and anesthetic agent.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, replacing traditional aromatic rings in drug molecules, thereby altering their physicochemical properties and enhancing their biological activity . The spirocyclic core provides a rigid scaffold that can improve the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane can be compared with other spirocyclic compounds and thiophene derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of a thiophene ring and a spirocyclic azaspiro[3.3]heptane core. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-thiophen-3-yl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13NS/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8/h2,5-6,9,11H,1,3-4,7H2 |
InChI Key |
KEQHFBXMNAFETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC2C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



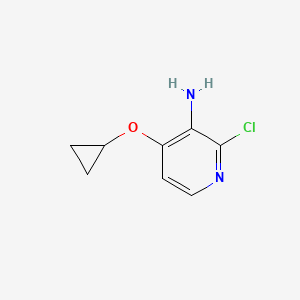

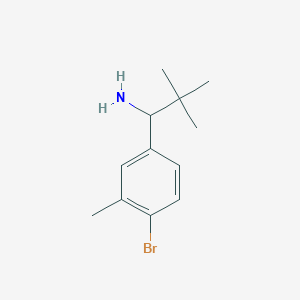
![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)

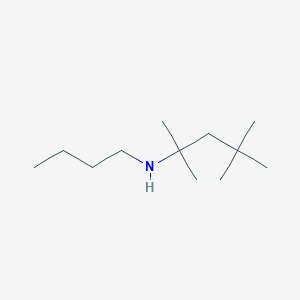
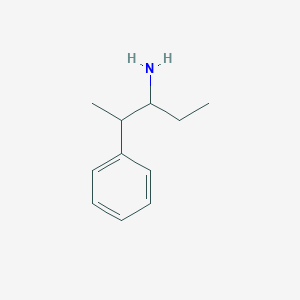
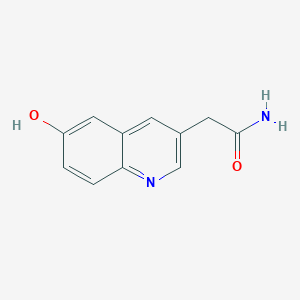
![5-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13252334.png)
![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)

